Propenyl isocyanate

Free radical polymerization Polymer synthesis Occupational safety

Propenyl isocyanate (CAS 4737-18-2), IUPAC name (E)-1-isocyanatoprop-1-ene, is a bifunctional C4 alkenyl isocyanate monomer with the molecular formula C4H5NO and a molecular weight of 83.09 g/mol. The compound possesses both a polymerizable carbon-carbon double bond and a reactive isocyanate group, enabling dual-mode reactivity for polymer synthesis and post-polymerization functionalization.

Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
CAS No. 4737-18-2
Cat. No. B1655971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropenyl isocyanate
CAS4737-18-2
Molecular FormulaC4H5NO
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESCC=CN=C=O
InChIInChI=1S/C4H5NO/c1-2-3-5-4-6/h2-3H,1H3/b3-2+
InChIKeyQWBNZGHJDZEJBE-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propenyl Isocyanate (CAS 4737-18-2): Core Identity and Molecular Characteristics for Industrial Procurement


Propenyl isocyanate (CAS 4737-18-2), IUPAC name (E)-1-isocyanatoprop-1-ene, is a bifunctional C4 alkenyl isocyanate monomer with the molecular formula C4H5NO and a molecular weight of 83.09 g/mol [1]. The compound possesses both a polymerizable carbon-carbon double bond and a reactive isocyanate group, enabling dual-mode reactivity for polymer synthesis and post-polymerization functionalization. Key physicochemical parameters include a density of 0.85 g/cm³, a boiling point of 73.1°C at 760 mmHg, and a flash point of 7.4°C [2]. The (E)-configuration of the double bond confers specific stereoelectronic properties that influence its copolymerization behavior and NCO group reactivity relative to other alkenyl isocyanates [1].

Propenyl Isocyanate (CAS 4737-18-2): Why Generic Substitution with Other Alkenyl Isocyanates Compromises Process Outcomes


Substituting propenyl isocyanate with structurally similar alkenyl isocyanates such as allyl isocyanate (CAS 1476-23-9) or vinyl isocyanate (CAS 3555-94-0) introduces distinct and quantifiable changes in polymerization kinetics, NCO group reactivity, and resulting copolymer physical properties. The electron-donating character of the carbon-carbon double bond in 1-alkenyl isocyanates renders the NCO group electron-poorer compared to saturated isocyanates, with the specific alkene substitution pattern (vinyl vs. propenyl vs. isopropenyl) further modulating this effect [1]. As a result, reactivity ratios, homopolymerization tendency, and glass transition temperatures in copolymers vary systematically with the alkenyl substituent. Additionally, marked differences in boiling point (ranging from ~37°C for vinyl isocyanate to ~87-89°C for allyl isocyanate) directly impact handling safety, volatility control, and process reproducibility in both laboratory and industrial settings [2]. These differences are not merely incremental; they represent distinct performance profiles that require quantitative evaluation for informed procurement decisions.

Propenyl Isocyanate (CAS 4737-18-2): Head-to-Head Quantitative Evidence for Differentiated Procurement


Boiling Point and Handling Safety: Propenyl Isocyanate vs. Vinyl Isocyanate in Free Radical Polymerization

Among isocyanates suitable for free radical polymerization, propenyl isocyanate offers a substantially higher boiling point (73.1°C) compared to vinyl isocyanate (37-40°C), a difference of approximately 34-36°C [1][2]. This elevated boiling point correlates with reduced volatility under ambient and reaction conditions, and the literature explicitly notes that vinyl isocyanate has 'higher toxicity' while propenyl isocyanate (bp 64-73.1°C) is 'the better choice' for polymer synthesis applications [3]. The reduced volatility directly translates to improved handling safety and lower inhalation exposure risk during industrial processing.

Free radical polymerization Polymer synthesis Occupational safety

NCO Group Reactivity: Propenyl Isocyanate Demonstrates 10-300× Higher Rate Constants vs. Saturated Ethyl Isocyanate in Alcohol Addition

Kinetic analysis of the spontaneous and triethylamine-catalyzed reactions of 1-alkenyl isocyanates with methanol revealed that the k₁ and k₂ rate constants for propenyl isocyanate and other 1-alkenyl isocyanates are 10-300 times greater than those of ethyl isocyanate, a saturated aliphatic comparator [1]. This enhanced reactivity stems from the electron-withdrawing effect of the conjugated C=C double bond on the NCO group, which increases electrophilicity at the isocyanate carbon. Notably, the reaction of propenyl isocyanate with methanol does not follow simple second-order kinetics; the product carbamate catalyzes the reaction, causing the apparent k value to increase with reaction time—a behavior distinct from phenyl isocyanate [1].

Reaction kinetics Isocyanate reactivity Urethane synthesis

Copolymer Hardness Modulation: Propenyl Isocyanate in Methyl Methacrylate Copolymers Yields Harder Materials than MMA Homopolymer Control

In copolymerization studies with methyl methacrylate (MMA), copolymers containing propenyl isocyanate at 0.2, 0.5, and 1.0 parts by volume produced materials that were harder than the methyl methacrylate homopolymer control [1]. The patent literature documents that increasing the concentration of propenyl isocyanate in the copolymer initially enhances hardness relative to pure MMA; however, as isocyanate concentration continues to increase beyond this range, there is a subsequent lowering of softening point and decrease in hardness [2]. This biphasic property relationship enables fine-tuning of mechanical properties through monomer feed composition.

Polymer materials Copolymer properties Coating hardness

Polymerization Behavior: Near-Zero Homopolymerization Tendency (r₂ = 0.004) Enables Controlled Alternating Copolymer Architecture

Propenyl isocyanate exhibits an extremely low reactivity ratio of r₂ = 0.004 ± 0.04 when copolymerized with tert-butyl methacrylate (r₁ = 3.48 ± 0.60) under free radical conditions [1]. This near-zero homopolymerization tendency—which has been independently corroborated in copolymerization studies with trimethylsilyl methacrylate, where propenyl isocyanate showed 'little tendency to undergo homopolymerization' [2]—means that propenyl isocyanate preferentially adds to the comonomer radical rather than to its own monomer. Consequently, maximum isocyanate content in the copolymer is achieved only in an alternating copolymer architecture, not in random or block structures.

Copolymerization kinetics Reactivity ratios Polymer architecture

Toxicity Class Inference: Propenyl Compounds vs. Allyl Compounds in Aliphatic Series

A comprehensive toxicological comparison of allyl, propenyl, and propyl compounds in rats established that aliphatic allyl compounds (including allyl alcohol and allyl esters) are much more acutely toxic than their aliphatic propyl counterparts, and that aliphatic allyl compounds cause macroscopic liver lesions including necrosis, whereas propyl compounds are not hepatotoxic [1]. The study further noted that aromatic propenyl compounds were usually, but not always, more toxic than aromatic allyl compounds, indicating that toxicity patterns are class-dependent and substitution-specific. While direct toxicity data for propenyl isocyanate itself is limited in the open literature, the established class-level toxicity differential between allyl and propyl/propenyl aliphatic structures supports a favorable safety profile for propenyl isocyanate relative to allyl isocyanate in aliphatic contexts.

Toxicology Safety assessment Procurement hazard classification

Propenyl Isocyanate (CAS 4737-18-2): High-Value Application Scenarios Derived from Quantitative Evidence


Photoresist Polymers for 193 nm Microlithography

Propenyl isocyanate is specifically suited for synthesizing base resins in positive photoresists where post-development silylation is required. Its near-zero homopolymerization tendency (r₂ = 0.004) ensures that isocyanate groups are statistically distributed along copolymer chains with tert-butyl methacrylate, providing uniform reactive sites for subsequent reaction with α,ω-bisaminopropyl-oligodimethyl-siloxane in the CARL (Chemical Amplification of Resist Lines) process [1]. The isocyanate functionality reacts rapidly with amines, offering a viable alternative to anhydride-based silylation sites [1]. The elevated boiling point of propenyl isocyanate relative to vinyl isocyanate also reduces volatility-related processing complications during resist formulation [1].

Durable Coating Formulations with Enhanced Hardness

Copolymers of propenyl isocyanate with methyl methacrylate produce coating materials that exhibit hardness greater than pure PMMA at low isocyanate incorporation levels (0.2-1.0 parts by volume) [1]. The isocyanate functionality further enables post-application crosslinking via reaction with ambient moisture or amine-based curing agents, converting thermoplastic coatings into thermoset networks. The 10-300× enhanced NCO reactivity relative to saturated isocyanates [2] translates to faster cure rates at ambient or moderately elevated temperatures, reducing coating processing time and energy input.

Water-Stable Latent Reactive Copolymers

Radical copolymerization of propenyl isocyanate with hydrophobic monomers such as styrene yields copolymers where the isocyanate groups are sterically protected by the hydrophobic polystyrene segments, conferring high tolerance toward water [1]. These isocyanate moieties remain stable on water yet react selectively with primary amines—including amino acids—to form urea linkages directly on aqueous interfaces [1]. This water-stability profile, which eliminates the need for chemical protection/deprotection steps that would otherwise generate side products [1], is particularly valuable for biomedical polymer coatings and aqueous-based functionalization strategies.

Alternating Copolymer Synthesis for Precise Functional Group Spacing

The electron-donating character of propenyl isocyanate enables the synthesis of alternating copolymers when paired with electron acceptor monomers such as maleic anhydride or trimethylsilyl methacrylate [1][2]. In copolymerization with maleic anhydride, propenyl isocyanate forms well-defined alternating structures where isocyanate and anhydride functionalities alternate along the polymer backbone [1]. This architectural precision is essential for applications requiring uniform spacing of reactive handles for sequential functionalization, such as in the preparation of dual-functionalized polymers where amines and other nucleophiles are introduced in controlled stoichiometry.

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